



Application of GS-441524 (Remdesivir Intermediate) in Medicinal Chemistry

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Compound of Interest		
Compound Name:	Remdesivir intermediate-1	
Cat. No.:	B15563777	Get Quote

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Introduction

GS-441524, a nucleoside analog, serves as the pivotal intermediate in the synthesis of the broad-spectrum antiviral drug Remdesivir. It is the core structural component to which a phosphoramidate moiety is attached to create the prodrug Remdesivir. This strategic modification enhances intracellular delivery of the active metabolite. Beyond its role as a synthetic precursor, GS-441524 is itself a potent antiviral agent, demonstrating significant efficacy against a range of RNA viruses. This document provides detailed application notes and experimental protocols relevant to the use of GS-441524 in a medicinal chemistry context.

Application Notes

GS-441524's primary application in medicinal chemistry is as the advanced intermediate for the synthesis of Remdesivir. The conversion involves a three-step process encompassing protection of the ribose hydroxyl groups, phosphoramidation at the 5'-hydroxyl position, and subsequent deprotection to yield Remdesivir. This process has been optimized to achieve high yield and stereoselectivity.

Furthermore, GS-441524 is a valuable molecule for structure-activity relationship (SAR) studies. Its core structure can be modified to explore new derivatives with potentially improved antiviral activity, broader spectrum, or enhanced pharmacokinetic profiles. Researchers can utilize GS-441524 as a starting point for the development of next-generation antiviral therapies.



Clinically, while Remdesivir is approved for human use, GS-441524 has garnered significant attention in veterinary medicine, particularly for the treatment of Feline Infectious Peritonitis (FIP), a fatal coronavirus infection in cats. Studies have demonstrated high cure rates, showcasing the intrinsic antiviral properties of this intermediate.

Quantitative Data

Table 1: Synthesis Yield and Purity of Remdesivir from GS-441524

Step	Description	Reagents/C onditions	Yield	Purity (HPLC)	Reference
1	Protection	DMF-DMA, Pyridine, 25°C, 6h	Quantitative	-	[1]
2	Phosphorami dation	t-BuMgCl, THF, -20°C	-	-	[1]
3	Deprotection	Acetic acid, Isopropanol	-	-	[1]
Overall	Three-step sequence	-	85%	99.4%	[1]

Table 2: In Vitro Antiviral Activity (EC50) of GS-441524 and Remdesivir



Virus	Cell Line	Compound	EC50 (μM)	Reference
SARS-CoV-2	Vero E6	GS-441524	1.86	[2]
SARS-CoV-2	Vero E6	Remdesivir	7.43	[2]
SARS-CoV-2	Calu-3	GS-441524	~2x Remdesivir EC50	[3]
SARS-CoV-2	Caco-2	GS-441524	~80x less potent than Remdesivir	[3]
FIPV	CRFK cells	GS-441524	0.78	[4]

Experimental Protocols

Protocol 1: Synthesis of Remdesivir from GS-441524

This protocol is based on a reported three-step, one-pot synthesis with an overall yield of 85%. [1]

Materials:

- GS-441524 (5.0 g, 17.2 mmol)
- Pyridine (20.0 mL)
- N,N-dimethylformamide dimethyl acetal (DMF-DMA) (8.2 g, 68.8 mmol)
- Tetrahydrofuran (THF), anhydrous (50.0 mL)
- 1.7 M tert-butylmagnesium chloride (t-BuMgCl) in THF (15.2 mL, 25.8 mmol)
- (2S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (phosphoramidate reagent)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Acetic acid



- Isopropanol
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- · Protection of Diols:
 - To a suspension of GS-441524 (5.0 g, 17.2 mmol) in pyridine (20.0 mL), add DMF-DMA (8.2 g, 68.8 mmol).
 - Stir the reaction mixture for 6 hours at 25°C.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Remove pyridine under reduced pressure to obtain the crude protected intermediate.
- Phosphoramidation:
 - o Dissolve the crude protected intermediate in anhydrous THF (50.0 mL).
 - Cool the solution to -20°C under a nitrogen atmosphere.
 - Add 1.7 M t-butylmagnesium chloride solution in THF (15.2 mL, 25.8 mmol) dropwise, maintaining the temperature below -15°C.
 - After the addition is complete, add the phosphoramidate reagent.
 - Stir the reaction at -10°C to 5°C for 16 hours.
 - Quench the reaction by adding saturated aqueous NH₄Cl solution.
- Deprotection and Isolation:
 - Extract the mixture with ethyl acetate.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the organic phase under reduced pressure.



- Dissolve the crude product in isopropanol.
- Add acetic acid (20 equivalents) to the solution to effect deprotection.
- Stir for 18 hours.
- Purify the final product by column chromatography to yield Remdesivir.

Protocol 2: General Antiviral Activity Assay (CPE Reduction Assay)

This is a general protocol for determining the half-maximal effective concentration (EC50) of an antiviral compound against a virus that causes a cytopathic effect (CPE).

Materials:

- Vero E6 cells (or other susceptible cell line)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Virus stock (e.g., SARS-CoV-2)
- GS-441524 or other test compounds
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Plate reader

Procedure:

- Cell Seeding:
 - Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.



- · Compound Preparation and Addition:
 - Prepare a series of dilutions of the test compound (e.g., GS-441524) in culture medium.
 - Remove the growth medium from the cells and add the compound dilutions to the wells in triplicate. Include wells with medium only as a no-compound control.

Virus Infection:

- In a biosafety level 3 (BSL-3) facility for SARS-CoV-2, infect the cells with the virus at a multiplicity of infection (MOI) of 0.05.
- Include uninfected cells as a negative control for CPE.

Incubation:

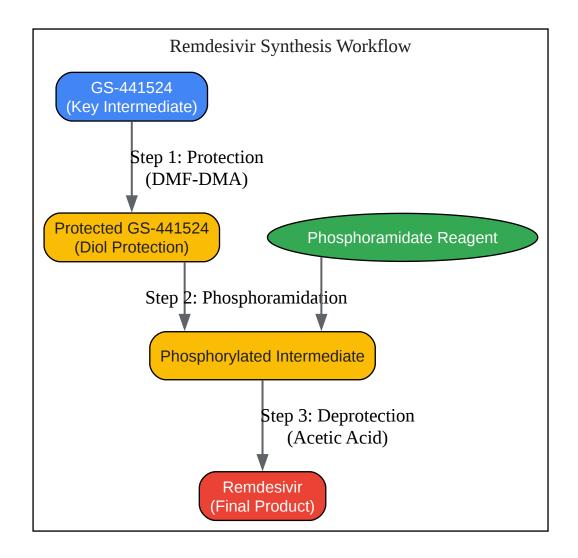
- Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.
- Quantification of Cell Viability:
 - Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
 - Measure luminescence using a plate reader.

Data Analysis:

- Normalize the data to the uninfected cell control (100% viability) and the virus control (0% viability).
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Calculate the EC50 value using a non-linear regression analysis (e.g., dose-responseinhibition model).

Visualizations

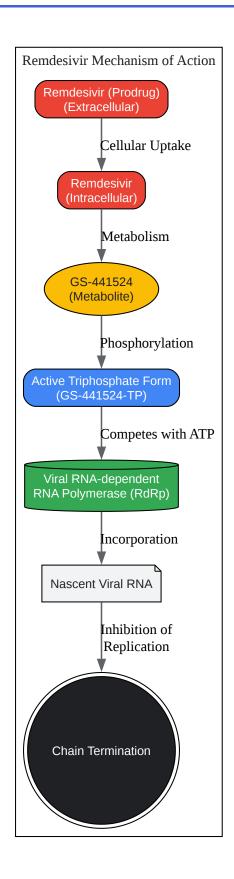




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Caption: Synthetic pathway from GS-441524 to Remdesivir.





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Caption: Intracellular activation and mechanism of action of Remdesivir.



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